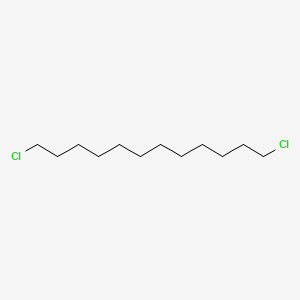

1,12-Dichlorododecane

Beschreibung

Contextual Significance within Halogenated Organic Compounds

Halogenated organic compounds, characterized by the presence of one or more halogen atoms (F, Cl, Br, I), are a broad class of chemicals with diverse applications and significance. kerala.gov.in They are used as solvents, refrigerants, flame retardants, pharmaceuticals, and as intermediates in chemical synthesis. kerala.gov.inwikipedia.org Haloalkanes, or alkyl halides, are a subset of these compounds where a halogen is bonded to a saturated carbon atom. wikipedia.org The carbon-halogen bond is polar, making the carbon atom electrophilic and susceptible to nucleophilic attack, which is the basis for many of their reactions.

1,12-Dichlorododecane fits within this class as a long-chain dihaloalkane. ontosight.ai Unlike many simple haloalkanes used as solvents, its primary significance lies in its role as a linker or precursor in the synthesis of more complex molecules. The presence of two reactive sites allows it to connect two other molecular fragments or to form long-chain polymers. ontosight.ai While many halogenated compounds, particularly short-chain chlorinated paraffins, have faced scrutiny due to their environmental persistence and potential toxicity, the specific research applications of 1,12-dichlorododecane are more targeted and specialized. ontosight.aipic.int

Historical Perspectives on Dihalogenated Long-Chain Alkanes

The history of halogenated alkanes dates back centuries, with chloroethane (B1197429) first being produced in the 15th century. vedantu.com However, the systematic synthesis and study of these compounds began in the 19th century, in parallel with the development of modern organic chemistry. wikipedia.org Key synthetic methods, such as the conversion of alcohols to alkyl halides and the addition of halogens to alkenes, made these compounds readily available for industrial and laboratory use. wikipedia.org

Long-chain dihaloalkanes, such as 1,12-dichlorododecane, became important as synthetic intermediates with the rise of polymer chemistry and the need for flexible linker molecules. The ability to introduce a long, flexible, and hydrophobic chain between two functional groups proved valuable in creating a wide range of materials and complex molecules. Research into chlorinated paraffins, which are complex mixtures of chlorinated alkanes of various chain lengths, also has a long history, though much of it is focused on their industrial applications as plasticizers and flame retardants and their subsequent environmental impact. pic.int The study of specific, well-defined dihalogenated long-chain alkanes like 1,12-dichlorododecane is driven by the precision required in modern chemical synthesis for applications in materials science, and medicinal chemistry.

Scope and Research Trajectories of 1,12-Dichlorododecane Studies

Current research involving 1,12-dichlorododecane highlights its role as a versatile difunctional building block. Its research trajectories are primarily focused on its incorporation into larger, more complex structures to impart specific properties.

Detailed Research Findings:

Polymer Synthesis: 1,12-Dichlorododecane is used as a monomer in condensation polymerization. For example, it can be reacted with other difunctional molecules to create polyesters and other polymers. A recent patent describes its use in the synthesis of an antibacterial quaternary ammonium (B1175870) salt polyester, demonstrating its utility in creating functional materials. chiralen.com

Synthesis of Bolaamphiphiles: A significant area of research is its use as the hydrophobic linker in the synthesis of bolaamphiphiles. These are amphipathic molecules with hydrophilic head groups at both ends of a long hydrophobic chain. In one study, 1,12-dichlorododecane was reacted with 1,2,3,4-tetrahydroacridin-9-amine to create a bolaamphiphile used to form nanocomplexes for the delivery of antisense oligonucleotides, a potential treatment for Clostridium difficile. nih.gov

Chemical Intermediate: It serves as a key intermediate in the synthesis of various organic compounds. For instance, it is used to prepare 1,12-bis(4-ethylphenoxy)dodecane. prepchem.com The terminal chlorine atoms are readily displaced by nucleophiles, allowing for the attachment of a wide variety of functional groups.

Electrochemical Studies: Research has also explored the synthesis of 1,12-dichlorododecane through electrochemical methods. One study detailed the reduction of 1-chloro-6-iodohexane (B110696) at a silver cathode, which resulted in the formation of 1,12-dichlorododecane as a dimerized product. researchgate.netresearchgate.net

Microbial Degradation: The environmental fate of chlorinated alkanes is an area of ongoing research. Studies have investigated the ability of certain bacteria, such as Pseudomonas sp. Strain 273, to degrade α,ω-dichloroalkanes, including 1,12-dichlorododecane, which is crucial for understanding their environmental persistence. nih.gov

The overarching research trajectory for 1,12-dichlorododecane is its continued use as a reliable and flexible C12 linker in the rational design of new materials and therapeutic agents. Its simple, well-defined structure allows for precise control over the architecture of the final products.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,12-dichlorododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24Cl2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXPZVYZVHJVHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCl)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192479 | |

| Record name | 1,12-Dichlorododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3922-28-9 | |

| Record name | 1,12-Dichlorododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3922-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,12-Dichlorododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003922289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,12-Dichlorododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,12-dichlorododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,12 Dichlorododecane and Its Congeners

Established Synthetic Pathways and Their Mechanistic Underpinnings

Direct Halogenation of Dodecane (B42187) and Related Alkanes

Direct halogenation of alkanes represents a straightforward approach to introduce halogen atoms onto a hydrocarbon backbone. This method, however, often grapples with challenges of selectivity, particularly in long-chain alkanes where multiple C-H bonds are available for substitution.

The halogenation of alkanes proceeds through a free radical chain mechanism, which is typically initiated by ultraviolet (UV) light or high temperatures (250–400°C). This process can be delineated into three key stages: initiation, propagation, and termination.

Initiation: The reaction is triggered by the homolytic cleavage of the halogen-halogen bond (e.g., Cl-Cl), generating two highly reactive halogen radicals (Cl•). This step requires energy input, typically from UV light or heat.

Propagation: A halogen radical abstracts a hydrogen atom from the alkane, forming an alkyl radical (R•) and a molecule of hydrogen halide (e.g., HCl). The newly formed alkyl radical then reacts with another halogen molecule to yield the halogenated alkane (R-Cl) and another halogen radical, which continues the chain reaction.

Termination: The chain reaction ceases when two radicals combine to form a stable, non-radical species. This can occur through the combination of two halogen radicals, two alkyl radicals, or an alkyl and a halogen radical.

A significant drawback of direct halogenation is the potential for the formation of a mixture of isomeric products, as the halogen radical can abstract hydrogen atoms from different positions along the alkane chain. For a long-chain alkane like dodecane, this can lead to a complex mixture of monochlorinated and polychlorinated isomers, making the isolation of pure 1,12-dichlorododecane challenging and often resulting in low yields. The reactivity of C-H bonds follows the order of tertiary > secondary > primary, which further complicates the selective halogenation at the terminal positions of dodecane.

Dimerization Reactions via Reductive Coupling

Reductive coupling reactions offer a powerful strategy for the formation of carbon-carbon bonds and can be adapted for the synthesis of long-chain molecules from smaller precursors. While not as commonly employed for the direct synthesis of 1,12-dichlorododecane from halogenated C6 units, the principles of reductive coupling are pertinent to the construction of the C12 backbone.

Mechanistically, reductive coupling often involves the use of a reducing agent, such as an alkali metal or a low-valent transition metal complex, to generate a highly reactive intermediate from an organohalide. This intermediate, which can be a radical or an organometallic species, then undergoes dimerization.

A classic example of a reductive coupling reaction is the Wurtz reaction, where two alkyl halides react in the presence of sodium metal to form a new C-C bond, yielding a longer alkane. The reaction is thought to proceed through the formation of an organosodium intermediate, which then undergoes nucleophilic substitution with another molecule of the alkyl halide.

For the synthesis of a symmetrical molecule like 1,12-dichlorododecane, a hypothetical reductive coupling approach could involve the dimerization of a 6-chloro-1-haloalkane. However, controlling the reaction to achieve high yields of the desired dimer without significant side reactions, such as elimination or the formation of oligomers, presents a considerable synthetic challenge.

Electrochemical Synthesis of 1,12-Dichlorododecane

Electrochemical methods provide an alternative and often more controlled approach to synthesis, utilizing electrical current to drive chemical reactions. For the synthesis of 1,12-dichlorododecane, cathodic reduction and subsequent dimer formation represent a key electrochemical strategy.

Cathodic Reduction and Dimer Formation

A notable example of an electrochemical dimerization reaction is the Kolbe electrolysis. oup.comwikipedia.org This reaction involves the electrochemical oxidation of carboxylate anions at the anode to form radicals, which then dimerize. A variation of this principle can be applied to the synthesis of α,ω-dichloroalkanes.

Specifically, α,ω-dichloroalkanes can be synthesized from ω-chloroalkanoic acids via the Kolbe electrolytic synthesis. oup.com In this process, the electrolysis of an ω-chloroalkanoic acid results in the decarboxylation of the carboxylate group at the anode, forming a ω-chloroalkyl radical. Two of these radicals then combine to form the desired α,ω-dichloroalkane. For the synthesis of 1,12-dichlorododecane, this would involve the Kolbe electrolysis of 6-chlorohexanoic acid.

The mechanism proceeds as follows:

Deprotonation: The ω-chloroalkanoic acid is deprotonated to form the corresponding carboxylate anion.

Oxidation at the Anode: The carboxylate anion is oxidized at the anode, losing one electron to form a carboxyl radical.

Decarboxylation: The carboxyl radical is unstable and rapidly loses a molecule of carbon dioxide to form an alkyl radical.

Dimerization: Two of the alkyl radicals combine to form the final dimeric product.

| Reactant | Electrochemical Method | Product | Key Intermediate |

| 6-Chlorohexanoic Acid | Kolbe Electrolysis | 1,12-Dichlorododecane | 6-Chlorohexyl radical |

Influence of Electrode Materials and Reaction Conditions

The efficiency and selectivity of electrochemical reactions are highly dependent on the choice of electrode materials and the reaction conditions.

Electrode Material: The anode material in Kolbe electrolysis is typically a noble metal, such as platinum or iridium, which is resistant to oxidation under the reaction conditions. The choice of cathode material is also important, as it is the site of the reduction half-reaction, typically the reduction of protons to hydrogen gas.

Solvent and Electrolyte: The solvent must be able to dissolve the reactants and the supporting electrolyte, while also being stable under the electrochemical conditions. The supporting electrolyte is necessary to ensure the conductivity of the solution.

Current Density and Temperature: The applied current density and the reaction temperature can influence the reaction rate and the distribution of products. Higher current densities can lead to side reactions, while temperature can affect the stability of the radical intermediates.

By carefully controlling these parameters, the yield and purity of the desired 1,12-dichlorododecane can be optimized, making electrochemical synthesis a viable and potentially more sustainable alternative to traditional chemical methods.

Innovative and Sustainable Synthetic Routes

The development of sustainable synthetic methodologies is a growing area of focus in chemical manufacturing. For the production of 1,12-dichlorododecane and its precursors, innovative routes leveraging biocatalysis and renewable feedstocks are being explored.

One such approach involves the biocatalytic production of long-chain dicarboxylic acids, such as dodecanedioic acid (DDDA), which can then be chemically converted to 1,12-dichlorododecane. confex.comdigitellinc.com For instance, certain strains of yeast, such as Candida tropicalis, are capable of converting alkanes or fatty acids into dicarboxylic acids through microbial oxidation. confex.comwikipedia.org This biological process offers a renewable pathway to key intermediates.

The synthesis of DDDA can also be achieved through a combination of chemocatalysis and biocatalysis, starting from renewable feedstocks like vegetable oils. confex.com This integrated approach can offer a more sustainable and economically viable alternative to traditional petroleum-based syntheses.

Alternative Chlorination Strategies

Traditional free-radical chlorination of long-chain alkanes often results in a mixture of isomers, making it unsuitable for the specific synthesis of 1,12-dichlorododecane where chlorination is desired only at the terminal positions. mdpi.com Consequently, research has focused on developing more selective chlorination methods.

Photocatalytic Chlorination: One promising strategy involves visible-light-mediated photocatalysis. These methods can generate chlorine radicals under mild conditions, potentially offering better control over reactivity. For instance, certain photocatalytic systems have demonstrated regioselectivity in the chlorination of linear alkanes. One study showcased a metal-organic layer (MOL) material that, when coupled with a ligand-to-metal charge transfer (LMCT) process, could achieve selective chlorination at the 2-position of various linear alkanes. google.com While this particular selectivity is not suitable for producing 1,12-dichlorododecane, it highlights the potential of catalyst design to direct chlorination to specific sites. Future research may lead to catalysts that favor terminal C-H bond activation.

Directed Chlorination: Another approach involves the use of directing groups to guide the chlorination to a specific carbon atom. While not yet widely applied to the synthesis of 1,12-dichlorododecane, this strategy is a powerful tool in organic synthesis for achieving high regioselectivity.

Catalytic Systems: The use of specific catalysts can also influence the regioselectivity of chlorination. For example, processes using hypervalent iodine catalysts with metal chlorides as the chlorine source have been developed for the regiospecific chlorination of aliphatic compounds. renewable-carbon.eu These methods offer an alternative to using hazardous reagents like chlorine gas. renewable-carbon.eu

| Chlorination Strategy | Reagents/Catalyst | Selectivity | Advantages |

| Photocatalytic Chlorination | Metal-Organic Layer (MOL) with FeCl₃ | 2-position selectivity on linear alkanes | Mild reaction conditions, potential for catalyst tuning |

| Catalytic Chlorination | Hypervalent iodine catalyst with metal chlorides | Regiospecific | Avoids the use of Cl₂ gas, environmentally safer |

This table summarizes alternative chlorination strategies with potential for selective synthesis.

Derivatization from Bio-based Feedstocks

The increasing demand for sustainable chemical production has spurred research into the synthesis of 1,12-dichlorododecane from renewable resources. A key bio-based precursor for this purpose is dodecanedioic acid (DDDA). researchgate.netbiomassmagazine.com DDDA can be produced through the fermentation of plant oils, such as palm kernel oil, or other non-food biomass by engineered yeasts like Candida tropicalis. biomassmagazine.comcore.ac.uknih.gov This biotechnological route offers a more sustainable alternative to the traditional petrochemical-based synthesis of DDDA from butadiene. google.com

The conversion of bio-derived dodecanedioic acid to 1,12-dichlorododecane typically involves a two-step process:

Reduction of Dodecanedioic Acid to 1,12-Dodecanediol (B52552): The dicarboxylic acid is first reduced to the corresponding diol. This can be achieved through hydrogenation using various catalysts. Known preparations include the conversion of 1,12-dodecanedioic acid to its methyl ester, which is then hydrogenated to 1,12-dodecanediol. nih.gov Bio-based production of 1,12-dodecanediol has also been demonstrated through whole-cell biotransformation in engineered Escherichia coli. researchgate.net

Chlorination of 1,12-Dodecanediol: The resulting 1,12-dodecanediol can then be converted to 1,12-dichlorododecane. Several standard laboratory methods can be employed for this transformation:

Using Thionyl Chloride (SOCl₂): This is a common and effective method for converting alcohols to alkyl chlorides. organic-chemistry.org

The Appel Reaction: This reaction utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide (like CCl₄) to convert alcohols to the corresponding alkyl halides. organic-synthesis.comresearchgate.net While effective for mono-alcohols, the yield for the dibromination of long-chain terminal diols using the Appel reaction has been reported to be moderate (around 40%), potentially due to competing intramolecular reactions. wikipedia.org Suggestions to improve the yield include using a two-step process via tosylation or changing the solvent. wikipedia.org

| Bio-based Feedstock | Intermediate | Conversion to 1,12-Dichlorododecane | Key Advantages |

| Palm Kernel Oil / Non-food biomass | Dodecanedioic Acid (DDDA) | 1. Reduction to 1,12-dodecanediol2. Chlorination of the diol | Utilizes renewable resources, sustainable production route |

This table outlines the pathway for synthesizing 1,12-dichlorododecane from bio-based feedstocks.

Control of Regio- and Stereoselectivity in Synthesis

Regioselectivity: Achieving high regioselectivity is paramount in the synthesis of 1,12-dichlorododecane to ensure the chlorine atoms are placed at the terminal positions of the dodecane chain.

From Dodecanedioic Acid: The synthesis from dodecanedioic acid inherently provides perfect regioselectivity. The functional groups are already at the desired α,ω-positions, and the subsequent reduction and chlorination reactions preserve this arrangement.

From Dodecane: Direct chlorination of dodecane is challenging in terms of regioselectivity. Free-radical halogenation of alkanes typically favors substitution at secondary carbons over primary carbons due to the greater stability of secondary radicals. libretexts.org The reactivity order is generally tertiary > secondary > primary C-H bonds. researchgate.net For a long-chain alkane like dodecane, this would lead to a complex mixture of chlorinated isomers. jove.com While some advanced photocatalytic methods show promise for site-selective C-H functionalization, achieving exclusive terminal dichlorination remains a significant challenge. pressbooks.pub

Stereoselectivity: The principles of stereoselectivity are crucial in many organic syntheses, although 1,12-dichlorododecane itself is an achiral molecule and does not exhibit stereoisomerism. However, if the synthesis were to be applied to substituted long-chain alkanes that could form chiral centers, stereochemical control would become important.

Free-Radical Chlorination: When a free-radical halogenation reaction creates a new chiral center in an achiral starting material, a racemic mixture of enantiomers is typically formed. libretexts.org This is because the reaction proceeds through a trigonal planar radical intermediate, which can be attacked by the halogen from either face with equal probability. princeton.edu If the reaction occurs at an existing chiral center, the chirality is generally lost, also resulting in a racemic mixture. libretexts.org However, if the starting molecule is already chiral and the reaction occurs at a different site, diastereomers may be formed in unequal amounts because the existing chiral center can influence the approach of the halogen to the radical intermediate. libretexts.org

Enantioselective Chlorination: For reactions where stereocontrol is desired, enantioselective chlorination methods are being developed. These often involve the use of chiral catalysts or reagents that can differentiate between enantiotopic C-H bonds or faces of a prochiral radical. For example, organocatalytic α-chlorination of aldehydes has been achieved with high enantioselectivity. While not directly applicable to the synthesis of 1,12-dichlorododecane, these methods demonstrate the potential for stereocontrol in chlorination reactions.

Mechanistic Investigations of 1,12 Dichlorododecane Reactivity

Electron Transfer Processes in Reductive Cleavage

The reductive cleavage of the carbon-halogen bond is a critical pathway in the dehalogenation of 1,12-dichlorododecane. This process, initiated by the transfer of an electron, leads to the scission of the C-Cl bond, a key step in its degradation.

The reduction of alkyl halides like 1,12-dichlorododecane can proceed through a stepwise or concerted mechanism following the initial electron transfer. researchgate.net In a stepwise pathway, the transfer of a single electron to the molecule results in the formation of a radical anion. This intermediate is transient and rapidly dissociates, cleaving the carbon-chlorine bond to release a chloride ion and form a 12-chlorododecyl radical.

Further reduction of this radical intermediate by a second electron transfer event leads to the formation of a highly reactive carbanion. This carbanion can then be protonated by a proton donor in the surrounding medium to yield 1-chlorododecane. The process can be repeated at the other end of the carbon chain to achieve complete dehalogenation to dodecane (B42187). The stability of the resulting radical and anion intermediates influences the efficiency of the cleavage. nih.gov

Electrocatalytic dehalogenation represents a controlled method for inducing reductive cleavage. This technique utilizes an electrode surface, often modified with a catalyst, to facilitate electron transfer to the 1,12-dichlorododecane molecule. The process offers advantages such as high efficiency and minimal secondary pollution compared to traditional chemical reduction methods. dp.tech

The general mechanism involves the transfer of electrons from the cathode to the C-Cl bond of the adsorbed 1,12-dichlorododecane. This can occur via direct electron transfer from the cathode or be mediated by a catalyst. The catalyst lowers the activation energy for the C-Cl bond cleavage. The reaction proceeds through the same radical and carbanion intermediates as other reductive processes, ultimately leading to the sequential removal of chlorine atoms. The performance of electrocatalytic dehalogenation is influenced by factors including the electrode material, the solvent environment, and the reaction conditions. dp.tech

Photocatalytic Degradation Mechanisms

Photocatalysis offers an effective method for the oxidative degradation of chlorinated alkanes like 1,12-dichlorododecane. The process relies on the generation of highly reactive species upon the irradiation of a semiconductor catalyst.

Titanium dioxide (TiO₂) is a widely used semiconductor photocatalyst due to its ability to decompose organic substances. researchgate.net When TiO₂ is irradiated with photons of sufficient energy (typically UV light), an electron is promoted from the valence band to the conduction band, creating an electron-hole pair (e⁻/h⁺). scispace.com

These charge carriers migrate to the catalyst surface where they initiate redox reactions. The positive holes (h⁺) in the valence band can react with water or hydroxide (B78521) ions to form highly reactive hydroxyl radicals (•OH). fortunejournals.com Research on the analogous compound 1,10-dichlorodecane (B1670031) shows that its degradation follows a Langmuir-Hinshelwood model, indicating the reaction occurs on the surface of the TiO₂ catalyst. researchgate.net The primary mechanism involves the attack of these surface-bound hydroxyl radicals on the adsorbed dichloroalkane molecule. researchgate.net

| Parameter | Condition | Degradation Efficiency | Reference Compound |

| Catalyst Loading | Optimal at 150 mg/L TiO₂ | 62% disappearance in 15 min | 1,10-Dichlorodecane |

| Reaction Kinetics | Follows Langmuir-Hinshelwood model | Reaction occurs on catalyst surface | 1,10-Dichlorodecane |

| Primary Oxidant | Surface-bound hydroxyl radicals (•OH) | Confirmed by scavenger studies | 1,10-Dichlorodecane |

This table presents data for the photocatalytic degradation of 1,10-dichlorodecane, a close structural analog to 1,12-dichlorododecane, to illustrate the principles of the process. researchgate.net

Molecular oxygen plays a crucial role in the photocatalytic degradation process. It acts as an efficient electron scavenger, trapping the electrons from the TiO₂ conduction band to form superoxide (B77818) radical anions (O₂•⁻). fortunejournals.com This process is vital for two main reasons: it prevents the recombination of electron-hole pairs, thereby increasing the quantum efficiency of the photocatalysis, and the superoxide radicals can further participate in degradation pathways. fortunejournals.com Experimental results consistently show that the presence of oxygen is a determining factor in enhancing photocatalytic degradation rates. fortunejournals.comresearchgate.net

Exploration of Nucleophilic Substitution and Elimination Pathways

Beyond radical and photocatalytic reactions, 1,12-dichlorododecane, as a primary alkyl halide, is susceptible to nucleophilic substitution and elimination reactions. The outcome of the reaction is largely dependent on the reaction conditions and the nature of the attacking reagent. chemguide.co.uk

When reacting with a nucleophile (Nu⁻), 1,12-dichlorododecane can undergo a substitution reaction to replace one or both chlorine atoms. Given its structure as a primary alkyl halide, the reaction is expected to proceed via the Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. libretexts.org This mechanism involves a single concerted step where the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. libretexts.org The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.

In the presence of a strong, sterically hindered base, an E2 (Elimination Bimolecular) reaction can compete with substitution. leah4sci.com In this pathway, the base abstracts a proton from the carbon atom adjacent (beta) to the carbon bearing the chlorine. This is followed by the simultaneous formation of a double bond and the departure of the chloride ion. chemguide.co.uk For primary alkyl halides like 1,12-dichlorododecane, substitution is generally the major pathway unless a strong, bulky base is used under high temperatures. chemguide.co.uk Sₙ1 and E1 reactions are unlikely as they proceed through a highly unstable primary carbocation intermediate. libretexts.orgyoutube.com

| Reaction Type | Mechanism | Reagent Type | Key Feature |

| Nucleophilic Substitution | Sₙ2 | Good Nucleophile (e.g., OH⁻, CN⁻) | Concerted, one-step process |

| Elimination | E2 | Strong, Bulky Base (e.g., t-BuOK) | Concerted, one-step process |

Organometallic Mediated Transformations (e.g., Suzuki Coupling)

The carbon-chlorine bonds in 1,12-dichlorododecane represent reactive sites amenable to the formation of carbon-carbon bonds through various organometallic cross-coupling reactions. These transformations are powerful tools in synthetic organic chemistry for constructing more complex molecular architectures from simpler precursors. Mechanistic investigations into these reactions provide insight into the reactivity of long-chain dihaloalkanes and the catalytic cycles of the transition metals that mediate these transformations.

One notable example of such a transformation is the Kumada coupling reaction. While research on 1,12-dichlorododecane itself is limited in publicly accessible literature, the closely related analogue, 1,12-dibromododecane (B1294643), has been successfully employed in polymerization reactions. Specifically, poly(p-phenylene dodecylene) has been synthesized through the Kumada coupling of 1,12-dibromododecane with p-dichlorobenzene. elsevierpure.comresearchgate.net This reaction highlights the utility of dihaloalkanes in creating polymers with alternating aliphatic and aromatic units.

The general mechanism for a nickel-catalyzed Kumada coupling involves the formation of a Grignard reagent from the dihaloalkane, which then undergoes transmetalation with a nickel(II) catalyst. The resulting organonickel species then reacts with the aromatic dihalide through a process of oxidative addition and reductive elimination to form the new carbon-carbon bond and regenerate the active catalyst.

Detailed research findings from the Kumada coupling of 1,12-dibromododecane provide a basis for understanding the potential of 1,12-dichlorododecane in similar organometallic transformations. The following table summarizes the key components and the product of this polymerization reaction.

Interactive Data Table: Kumada Coupling for the Synthesis of Poly(p-phenylene dodecylene)

| Reactant 1 | Reactant 2 | Product | Catalyst System (inferred) | Reaction Type |

| 1,12-Dibromododecane | p-Dichlorobenzene | Poly(p-phenylene dodecylene) | Nickel-phosphine complex | Kumada Coupling |

Advanced Characterization Techniques for 1,12 Dichlorododecane and Its Reaction Products

Electrochemical Characterization Techniques (Cyclic Voltammetry, Controlled-Potential Electrolysis)

Electrochemical methods offer profound insights into the redox behavior of 1,12-dichlorododecane and its reaction products. Techniques such as cyclic voltammetry and controlled-potential electrolysis are instrumental in elucidating reaction mechanisms, determining thermodynamic and kinetic parameters, and synthesizing novel compounds through controlled electron transfer.

Cyclic Voltammetry (CV) is a versatile electroanalytical technique used to probe the reduction and oxidation processes of electroactive species. In a typical CV experiment involving 1,12-dichlorododecane, the potential at a working electrode is scanned linearly versus time between two set limits, and the resulting current is measured. This process provides a detailed view of the electrochemical behavior of the molecule within the scanned potential window.

The electrochemical reduction of α,ω-dichloroalkanes, such as 1,12-dichlorododecane, is expected to proceed via a stepwise or concerted mechanism involving the cleavage of the carbon-chlorine bonds. The cyclic voltammogram would likely exhibit one or more cathodic peaks corresponding to these reduction events. The potential at which these peaks occur provides information about the energy required for the electron transfer process. The shape and characteristics of the peaks can reveal details about the reaction kinetics and the stability of the intermediates formed.

For instance, the reduction can lead to the formation of a radical anion intermediate, which may then undergo further reduction or chemical reactions. The scan rate dependence of the peak currents and potentials in a CV experiment can be used to distinguish between different reaction pathways.

A hypothetical cyclic voltammogram for the reduction of 1,12-dichlorododecane might show an initial irreversible reduction peak corresponding to the cleavage of one C-Cl bond. The fate of the resulting radical intermediate would influence the subsequent electrochemical behavior. If this intermediate is stable on the timescale of the CV experiment, a second reduction peak at a more negative potential might be observed.

Controlled-Potential Electrolysis , also known as bulk electrolysis, is a technique used to carry out electrochemical reactions on a larger scale than in cyclic voltammetry. pineresearch.com By applying a constant potential to the working electrode, a specific oxidation or reduction reaction can be driven to completion. pineresearch.com This method is valuable for both the synthesis of reaction products and the determination of the number of electrons involved in an electrochemical process (coulometry). pineresearch.com

In the context of 1,12-dichlorododecane, controlled-potential electrolysis can be employed to synthesize various products depending on the reaction conditions. For example, reductive electrolysis in an aprotic solvent could lead to intramolecular cyclization, forming cyclododecane, or intermolecular polymerization, yielding long-chain polymers. The choice of electrode material, solvent, and supporting electrolyte can significantly influence the product distribution.

By measuring the total charge passed during the electrolysis, the number of electrons (n) transferred per molecule of 1,12-dichlorododecane can be determined. This information is crucial for confirming the proposed reaction mechanism. For example, a two-electron reduction would be consistent with the formation of a cyclic or polymeric product through the elimination of both chloride ions.

Below is a hypothetical data table summarizing the expected results from electrochemical studies on 1,12-dichlorododecane.

| Technique | Parameter | Expected Observation/Value for 1,12-Dichlorododecane | Interpretation |

| Cyclic Voltammetry | Cathodic Peak Potential (Epc) | -2.0 to -2.5 V (vs. Ag/AgCl) | Potential required for the initial C-Cl bond cleavage. |

| Peak Current (ip) | Proportional to concentration and square root of scan rate | Indicates a diffusion-controlled electron transfer process. | |

| Peak Shape | Irreversible peak | Suggests a rapid follow-up chemical reaction after electron transfer. | |

| Controlled-Potential Electrolysis | Applied Potential | Slightly more negative than Epc | Ensures complete reduction of the starting material. |

| Number of electrons (n) | ~2 | Consistent with the cleavage of both C-Cl bonds. | |

| Major Products | Cyclododecane, Polydodecamethylene | Formation depends on reaction conditions (e.g., concentration). |

Advanced X-ray Diffraction and Scattering Studies (e.g., Radial Distribution Function Analysis)

Advanced X-ray diffraction and scattering techniques are powerful tools for characterizing the atomic-level structure of materials, including both crystalline and amorphous phases that may arise from reactions involving 1,12-dichlorododecane. While conventional X-ray diffraction is excellent for determining the structure of well-ordered crystals, more advanced methods like those yielding a Radial Distribution Function (RDF) are necessary for amorphous or poorly crystalline materials. rigaku.com

The reaction products of 1,12-dichlorododecane, particularly polymeric materials formed through electrochemical or other synthetic routes, are often amorphous or semi-crystalline. In such cases, traditional Bragg diffraction analysis is insufficient to provide a complete structural picture. This is where RDF analysis becomes invaluable.

The Radial Distribution Function (RDF) , G(r), describes how the atomic density varies as a function of distance from a reference atom. rigaku.com It is obtained from the Fourier transform of the scattered X-ray intensity data collected over a wide range of scattering angles. rigaku.com The RDF provides information about the short-range and medium-range order within a material, even in the absence of long-range crystalline order.

For a polymeric product derived from 1,12-dichlorododecane, the RDF would reveal key structural information such as:

Bond Lengths: The positions of the first few peaks in the RDF correspond to the average distances between bonded atoms, such as C-C and C-H bond lengths.

Coordination Numbers: The area under a peak in the RDF is related to the average number of neighboring atoms at that specific distance. This can help to confirm the local coordination environment of atoms within the polymer chain.

For example, an RDF analysis of a polymer synthesized from 1,12-dichlorododecane would be expected to show a prominent peak around 1.54 Å, corresponding to the C-C single bond length. Subsequent peaks would relate to second-nearest and third-nearest neighbor distances, providing a fingerprint of the local polymer structure.

The table below presents hypothetical data that could be obtained from an RDF analysis of an amorphous polymer derived from 1,12-dichlorododecane.

| Peak Position (r) [Å] | Assignment | Coordination Number | Structural Interpretation |

| 1.1 | C-H | ~2 | Average number of hydrogen atoms bonded to each carbon. |

| 1.54 | C-C | ~2 | Average number of carbon atoms bonded to each carbon in the chain backbone. |

| 2.5 | C...C (second nearest) | Variable | Depends on the local chain conformation (e.g., gauche vs. trans). |

| 4.0 - 6.0 | Inter-chain C...C | Variable | Provides information on the packing density and arrangement of polymer chains. |

By comparing experimental RDFs with those calculated from theoretical models, it is possible to refine our understanding of the three-dimensional structure of complex, non-crystalline materials derived from 1,12-dichlorododecane.

Theoretical and Computational Studies of 1,12 Dichlorododecane

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Detailed research findings from DFT studies on similar long-chain haloalkanes allow for the prediction of several key electronic properties and reactivity descriptors for 1,12-dichlorododecane. The presence of electronegative chlorine atoms at the terminal positions of the dodecane (B42187) chain significantly influences the electronic landscape. These chlorine atoms create regions of lower electron density on the adjacent carbon atoms, making them electrophilic.

Local reactivity descriptors, such as Fukui functions and the Molecular Electrostatic Potential (MEP), can identify the most reactive sites within the 1,12-dichlorododecane molecule. The MEP map would visually represent the regions of positive and negative electrostatic potential, with the areas around the chlorine atoms exhibiting a negative potential and the terminal carbon atoms showing a positive potential, indicating their susceptibility to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for 1,12-Dichlorododecane

| Descriptor | Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 8.7 eV | Indicates high kinetic stability |

| Ionization Potential | 7.5 eV | Energy required to remove an electron |

| Electron Affinity | -1.2 eV | Energy released upon gaining an electron |

| Global Hardness | 4.35 eV | Resistance to change in electron distribution |

| Electrophilicity Index | 1.95 | Propensity to accept electrons |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Self-Assembly

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational dynamics and intermolecular interactions of 1,12-dichlorododecane.

For a long and flexible molecule like 1,12-dichlorododecane, conformational analysis is crucial for understanding its physical and chemical properties. The dodecane backbone can adopt a multitude of conformations due to rotation around its carbon-carbon single bonds. MD simulations can explore the potential energy surface of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. The terminal chlorine atoms can influence the conformational preferences through steric and electrostatic interactions.

MD simulations can also be employed to investigate the self-assembly behavior of 1,12-dichlorododecane molecules. In different environments (e.g., in a vacuum, in a nonpolar solvent, or at an interface), these molecules can organize into ordered structures. The simulations can reveal the driving forces behind this self-assembly, such as van der Waals interactions between the alkyl chains and dipole-dipole interactions involving the C-Cl bonds. At sufficient concentrations, long-chain dihaloalkanes are known to form lamellar or micellar structures, and MD simulations can predict the specific arrangements and packing of the molecules within these assemblies.

Table 2: Illustrative Conformational Data for 1,12-Dichlorododecane from MD Simulations

| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kJ/mol) | Population (%) |

| Anti (trans) | 180° | 0 | 65 |

| Gauche+ | 60° | 3.8 | 17.5 |

| Gauche- | -60° | 3.8 | 17.5 |

Predictive Modeling of Partition Coefficients and Environmental Fate Parameters (COSMO-RS, Fragment Contribution Models)

Predictive models are essential for estimating the environmental distribution and fate of chemical compounds like 1,12-dichlorododecane. The Conductor-like Screening Model for Real Solvents (COSMO-RS) and fragment contribution models are two powerful approaches for calculating partition coefficients and other parameters that govern a chemical's behavior in the environment.

COSMO-RS is a quantum chemistry-based method that predicts thermodynamic properties in liquids. It can be used to calculate the octanol-water partition coefficient (Kow), a key parameter for assessing the lipophilicity and bioaccumulation potential of a substance. For 1,12-dichlorododecane, a high log Kow value is expected due to its long alkyl chain, indicating a preference for fatty tissues over aqueous environments.

Table 3: Predicted Environmental Fate Parameters for 1,12-Dichlorododecane

| Parameter | Predicted Value | Method | Significance |

| log Kow | 6.8 | COSMO-RS | High potential for bioaccumulation |

| Water Solubility | 0.05 mg/L | Fragment Contribution | Low solubility in water |

| Vapor Pressure | 0.002 Pa | Fragment Contribution | Low volatility |

| Henry's Law Constant | 648 Pa·m³/mol | Fragment Contribution | Moderate partitioning from water to air acs.org |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational models that relate the chemical structure of a compound to its biological activity or a particular property. nih.gov For 1,12-dichlorododecane, QSAR models can be used to predict its potential toxicity, biodegradability, and other ecotoxicological endpoints based on its molecular descriptors.

The development of a QSAR model involves a set of compounds with known activities (the training set) and a range of calculated molecular descriptors. These descriptors can be constitutional (e.g., molecular weight, number of chlorine atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods, such as multiple linear regression, are then used to build a mathematical relationship between the descriptors and the activity.

For chlorinated alkanes, QSAR studies have established strong correlations between properties like hydrophobicity (log Kow) and aquatic toxicity. acs.org A QSAR model for 1,12-dichlorododecane would likely use descriptors such as its high log Kow, molecular volume, and descriptors related to the presence of the chlorine atoms to predict its toxic effects on various organisms. nih.govacs.org These models are valuable tools for risk assessment, allowing for the estimation of a compound's potential hazards without the need for extensive experimental testing. nih.gov A robust QSAR model for chlorinated alkanes has been developed to predict in vivo acute toxicity to fish. acs.org

Table 4: Key Molecular Descriptors for QSAR Modeling of 1,12-Dichlorododecane

| Descriptor Type | Descriptor Name | Typical Value/Range | Relevance to Activity/Property |

| Constitutional | Molecular Weight | 239.22 g/mol | Influences transport and distribution |

| Constitutional | Number of Chlorine Atoms | 2 | Affects polarity and reactivity |

| Hydrophobicity | log Kow | ~6.8 | Correlates with bioaccumulation and toxicity |

| Topological | Wiener Index | 572 | Relates to molecular branching and size |

| Electronic | Dipole Moment | ~2.5 D | Influences intermolecular interactions |

Environmental Transformation and Remediation Studies of Chlorinated Alkanes

Investigation of Abiotic Degradation Pathways (Photolysis)

The abiotic degradation of chlorinated alkanes, particularly through photolysis, is a critical pathway influencing their environmental persistence. Photolysis involves the degradation of a chemical compound by photons, particularly from ultraviolet (UV) radiation. For chlorinated alkanes, this process typically involves the cleavage of carbon-chlorine (C-Cl) bonds, which is the most reactive site in the molecule.

Direct photolysis of chlorinated alkanes in aqueous systems has been considered a slow process, as these compounds lack significant chromophores to absorb light at wavelengths greater than 290 nm (the solar radiation spectrum at the Earth's surface). gdut.edu.cn However, indirect photolysis, mediated by natural photosensitizers present in surface waters like dissolved organic matter (DOM), can play a more significant role. chemrxiv.org These substances absorb solar radiation and produce reactive species such as hydroxyl radicals (•OH), singlet oxygen, and hydrated electrons (e⁻(aq)), which can then degrade the chlorinated alkanes. chemrxiv.orgresearchgate.net

Studies on monochlorinated alkanes, used as simplified models for more complex chlorinated paraffins, have shown that dechlorination is a primary outcome of photolysis. For instance, the photochemical degradation of monochlorinated dodecane (B42187) (CD) under UV irradiation resulted in an 85% dechlorination efficiency within 120 minutes. gdut.edu.cn The degradation follows pseudo-first-order kinetics. gdut.edu.cn Research indicates that hydroxyl radicals and triplet-excited states of DOM are the main reactive species responsible for this transformation. gdut.edu.cn

For more highly chlorinated compounds like short-chain chlorinated paraffins (SCCPs), photochemically-produced hydrated electrons have been shown to be particularly effective at degradation. chemrxiv.org The degradation rate constants for SCCPs with hydrated electrons are comparable to those of well-known chlorinated pesticides. chemrxiv.org It has been observed that a higher chlorine content in the alkane chain generally leads to higher reaction rate constants with hydrated electrons and lower rate constants for reactions with hydroxyl radicals. chemrxiv.org

Table 1: Photochemical Degradation of a Model Chlorinated Alkane

| Parameter | Value | Reference |

|---|---|---|

| Model Compound | Monochlorinated Dodecane (CD) | gdut.edu.cn |

| Light Source | UV Irradiation | gdut.edu.cn |

| Degradation Half-Time | 24.4 minutes | gdut.edu.cn |

| Dechlorination Efficiency | ~85% within 120 minutes | gdut.edu.cn |

| Primary Reactive Species | Hydroxyl Radicals (•OH) & Triplet Excited State | gdut.edu.cn |

Biotic Degradation Mechanisms (Cometabolism, Microbial Transformation)

The biotic degradation of chlorinated alkanes is a key process in their natural attenuation. While once considered highly recalcitrant, various microorganisms have been identified that can transform or degrade these compounds. mdpi.com Biodegradation can occur under both anaerobic and aerobic conditions, often through cometabolism, where the microorganism degrades the contaminant while utilizing another compound as its primary carbon and energy source.

In the 1980s, the first instances of microbial degradation of chlorinated paraffins were reported. Four bacterial strains were isolated from soil that, in the presence of n-hexadecane as a growth substrate, could achieve 51% cometabolic dechlorination of a 50% chlorinated C15.4 paraffin mixture in 36 hours. mdpi.com This highlights the importance of a primary substrate to facilitate the degradation process.

More recent research has identified specific enzymes and microbial strains capable of transforming chlorinated alkanes. Bacteria from the Sphingomonadacea family, known for degrading other persistent organic pollutants like hexachlorocyclohexanes, are promising candidates for SCCP transformation. researchgate.net The haloalkane dehalogenase LinB, expressed by these bacteria, can catalyze the dehalohydroxylation of chlorinated alkanes, converting them into mono- and di-hydroxylated products. researchgate.net This enzymatic action shows a preference for transforming lower chlorinated tridecanes (those with fewer than nine chlorine atoms). researchgate.net

Other bacterial genera, such as Pseudomonas and Rhodococcus, have also been implicated in the transformation of chlorinated alkanes. mdpi.com The transformation pathways often involve the initial conversion of the chlorinated alkane to a chlorinated olefin through HCl elimination, a reaction that can be catalyzed by enzymes like LinA2 dehydrohalogenase. mdpi.com However, the effectiveness of these biotic transformations can be limited by the degree of chlorination; for example, bacterial growth can be inhibited by chlorinated paraffin mixtures with a chlorine content of 58.5% or higher. mdpi.com

Table 2: Microbial Strains and Enzymes in Chlorinated Alkane Transformation

| Microorganism/Enzyme | Transformation Process | Substrate/Compound Type | Key Findings | Reference |

|---|---|---|---|---|

| Mixed Soil Bacteria | Cometabolism | C15.4 Chlorinated Paraffin (50% Cl) | 51% dechlorination in 36 hours with n-hexadecane. | mdpi.com |

| Sphingomonadacea (LinB enzyme) | Dehalohydroxylation | Chlorinated Tridecanes (SCCPs) | Formation of mono- and di-hydroxylated metabolites; preferential transformation of lower chlorinated congeners. | researchgate.net |

| Sphingomonadacea (LinA2 enzyme) | Dehydrohalogenation | Short-Chain Chlorinated Paraffins (SCCPs) | Catalyzes HCl elimination to form chlorinated olefins. | mdpi.com |

Photocatalytic Strategies for Environmental Dehalogenation

Photocatalysis represents a promising advanced oxidation process for the remediation of water contaminated with chlorinated alkanes. This strategy utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, when activated by light, generates highly reactive species that can degrade persistent organic pollutants. eeer.orgmdpi.com

The general mechanism involves the excitation of the photocatalyst by UV or visible light, creating electron-hole pairs. These charge carriers migrate to the catalyst surface and react with water and oxygen to produce powerful oxidizing agents like hydroxyl radicals (•OH). mdpi.com These radicals then attack the chlorinated alkane molecules, leading to their degradation and dechlorination. proquest.com

Studies have demonstrated the effectiveness of photocatalysis for various chlorinated hydrocarbons. For example, nitrogen-doped TiO₂ (N-TiO₂) has been shown to efficiently degrade trichloroethylene (TCE) and perchloroethylene (PCE), with degradation efficiencies reaching over 90% and 70%, respectively. eeer.org The efficiency of the process is influenced by operational parameters such as light source, catalyst preparation (calcination temperature), air flow rate, and relative humidity. eeer.org

To enhance photocatalytic activity and utilize a broader spectrum of light (i.e., visible light), modifications to catalysts are often employed. Doping g-C₃N₄ (graphitic carbon nitride) with metals like silver (Ag) and copper (Cu) has been shown to narrow the band gap and improve quantum efficiency, leading to the rapid decomposition of 1,2-dichloroethane. mdpi.com The degradation mechanism in this system involves dehydrochlorination to vinyl chloride in the presence of •OH radicals, followed by further oxidation to intermediates like acetaldehyde and eventually mineralization to CO₂ and HCl. mdpi.com Photocatalysis is considered a feasible and cost-efficient technique for the decontamination of water containing chlorinated paraffins. proquest.com

Table 3: Photocatalytic Degradation of Chlorinated Hydrocarbons

| Catalyst System | Target Compound(s) | Light Source | Key Efficiency/Finding | Reference |

|---|---|---|---|---|

| N-doped TiO₂ (N-TiO₂) | Trichloroethylene (TCE), Perchloroethylene (PCE) | Violet LEDs | Average degradation efficiencies >90% for TCE and >70% for PCE. | eeer.org |

Lifecycle Assessment and Sustainable Management of Chlorinated Compounds

A lifecycle assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacture, use, and disposal. ethz.ch For chemicals like chlorinated alkanes, an LCA provides a comprehensive view of their environmental footprint, identifying key areas of impact such as energy consumption, resource depletion, and toxicity potentials. ethz.chdtu.dk

Due to their persistence, bioaccumulation potential, and toxicity, many chlorinated alkanes are subject to national and international regulations aimed at sustainable management. gpcgateway.comcanada.ca Short-chain chlorinated alkanes (SCCAs, C10-13), for example, are listed for elimination under the Stockholm Convention on Persistent Organic Pollutants. gpcgateway.com This has led to regulatory actions in various countries. For instance, Canada has prohibited SCCAs since 2013 and is proposing to ban the manufacture, use, sale, and import of medium-chain (MCCAs, C14-17) and some long-chain (LCCAs, C18-20) chlorinated alkanes. canada.cacanada.ca

Sustainable management strategies focus on:

Prohibition and Restriction: Banning or restricting the production and use of the most hazardous chlorinated alkanes. useforesight.io

Setting Concentration Limits: Establishing maximum allowable concentrations in products and manufactured items to control their incidental presence. gpcgateway.com

Controlling Trade: Adding these substances to export control lists to manage their international trade and prevent their transfer to regions with less stringent environmental regulations. useforesight.io

Promoting Alternatives: Encouraging the research and adoption of safer, non-chlorinated alternatives in applications such as metalworking fluids, plasticizers, and flame retardants. gpcgateway.com

These management approaches are essential for mitigating the long-term environmental and health risks associated with the lifecycle of chlorinated alkanes. canada.ca

Emerging Research Frontiers and Future Directions

Development of Novel Catalytic Systems for 1,12-Dichlorododecane Transformations

The transformation of 1,12-dichlorododecane into more complex, high-value molecules is a key area of research. The terminal chlorine atoms, while relatively unreactive compared to other halides, can be activated using novel catalytic systems. Iron-catalyzed cross-coupling reactions, for instance, represent a cost-effective and environmentally benign method for C-C bond formation. orgsyn.orgcore.ac.uk These reactions typically involve the use of Grignard reagents and an iron(III) salt catalyst, which can facilitate the coupling of alkyl or aryl groups at the terminal positions of the dodecane (B42187) chain. orgsyn.org This approach allows for the synthesis of a wide range of derivatives with tailored properties.

Another significant development is in the field of coordination chemistry. 1,12-Dichlorododecane serves as a precursor to long-chain diphosphine ligands, such as 1,12-bis(diphenylphosphino)dodecane. This ligand has been shown to react with palladium(II) chloride to form high molecular weight, reversible coordination polymers. researchgate.net The long, flexible dodecamethylene chain is crucial in determining the structure of the resulting polymer, which can exist in equilibrium between linear polymers and cyclic structures. researchgate.net These catalytic transformations open pathways to new classes of polymers and functional materials.

Table 1: Representative Iron-Catalyzed Cross-Coupling with Dihaloalkanes This table illustrates the general conditions for iron-catalyzed cross-coupling reactions applicable to substrates like 1,12-dichlorododecane.

| Catalyst | Grignard Reagent (R-MgX) | Electrophile | Solvent/Additive | Key Outcome |

|---|---|---|---|---|

| Fe(acac)3 | Aryl-MgBr | 1,n-dihaloalkane | THF/NMP | Forms α,ω-diarylalkanes |

| FeCl3 | Alkyl-MgBr | 1,n-dihaloalkane | THF/TMEDA | Forms long-chain dialkyl compounds |

| FeCl2 | Aryl-MgBr | 1,n-dihaloalkane | THF | Effective C-C bond formation |

Precision Synthesis of Isomerically Pure Chlorinated Alkanes

The synthesis of isomerically pure α,ω-dichloroalkanes is fundamental to their application, as the precise placement of the functional groups dictates the properties of the resulting polymers or materials. For 1,12-dichlorododecane, high isomeric purity is achieved by starting with a precursor that already has the desired 1,12-difunctional structure. The most common and precise route involves the chlorination of 1,12-dodecanediol (B52552). sigmaaldrich.comgoogle.com

This transformation is typically accomplished using reagents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid. chemicalbook.combeilstein-journals.orgguidechem.com The reaction of 1,12-dodecanediol with thionyl chloride is particularly effective, as it converts the terminal hydroxyl groups into chlorine atoms with high fidelity and generates gaseous byproducts (SO₂ and HCl), which simplifies purification. chemicalbook.combeilstein-journals.org This method ensures that the resulting product is almost exclusively the 1,12-isomer, avoiding the formation of other dichlorododecane isomers that would arise from direct chlorination of dodecane. The high purity of the starting diol translates directly to the high isomeric purity of the final dichlorinated product.

Advanced Applications in Nanomaterials and Smart Systems

The well-defined linear structure and terminal functional groups of 1,12-dichlorododecane make it an attractive candidate for creating advanced materials. Its primary role is as a precursor to bifunctional linkers used in the assembly of complex architectures.

Coordination Polymers: As mentioned, 1,12-dichlorododecane is a key starting material for synthesizing 1,12-bis(diphenylphosphino)dodecane. This long-chain ligand can coordinate with metal centers like palladium to form supramolecular polymers. researchgate.net The length and flexibility of the twelve-carbon chain are critical for enabling the formation of high molecular weight materials.

Self-Assembled Monolayers (SAMs): While alkanethiols are more commonly used, 1,12-dichlorododecane can be chemically converted to 1,12-dodecanedithiol. Molecules with a C12 backbone have been shown to form well-ordered SAMs on metal surfaces like gold and silver. nih.govresearchgate.net These organized, single-molecule-thick layers are crucial for modifying surface properties and have applications in electronics, sensors, and biocompatible coatings. mdpi.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters connected by organic linkers. nih.gov By converting 1,12-dichlorododecane into a dicarboxylic acid or other suitable linking group, it can be incorporated as a long, flexible linker in MOF synthesis. rsc.org Such linkers can influence the pore size, flexibility, and guest-adsorption properties of the resulting framework.

Nanoparticle Synthesis: In the synthesis of colloidal nanoparticles, long-chain organic molecules can act as solvents or capping agents to control particle growth and prevent agglomeration. researchgate.netnih.govsemanticscholar.org The dodecane chain of 1,12-dichlorododecane provides the necessary steric hindrance, suggesting its potential, or that of its derivatives, in controlling the size and stability of nanoparticles. frontiersin.org

Interdisciplinary Approaches to Sustainable Chemical Manufacturing

In line with the principles of green chemistry, significant research efforts are directed towards producing 1,12-dichlorododecane and its precursors from renewable resources. This involves an interdisciplinary approach that combines biocatalysis, chemical catalysis, and process engineering. A key focus is the sustainable production of 1,12-dodecanedioic acid (DDDA), a direct precursor to 1,12-dodecanediol and subsequently 1,12-dichlorododecane. confex.com

Bio-based routes are being developed that utilize plant oils, such as palm and coconut oil, as feedstocks. core.ac.uknih.gov These processes often employ genetically engineered yeasts, like Candida tropicalis, which can convert the long-chain fatty acids in these oils into DDDA through fermentation. nih.govresearchgate.net This biotransformation can be highly selective and operates under mild conditions. One innovative approach combines chemical and biological steps: vegetable oils are first deoxygenated over a chemical catalyst to produce n-dodecane, which is then biotransformed into DDDA using microorganisms. confex.com

Furthermore, research into enzymes like Cytochrome P153A is exploring the direct, regioselective terminal oxidation of long-chain alkanes to produce α,ω-diols and diacids, offering a more direct biocatalytic route. researchgate.net These integrated approaches, which unite expertise from microbiology, chemistry, and engineering, are essential for creating economically viable and environmentally sustainable manufacturing processes for important chemical building blocks like 1,12-dichlorododecane.

Table 2: Bio-based Production Routes for Dodecanedioic Acid (DDDA)

| Feedstock | Key Technology | Organism/Catalyst | Key Advantage |

|---|---|---|---|

| Palm Oil / Plant Oil Derivatives | Fermentation / Biotransformation | Candida tropicalis (Yeast) | Utilizes renewable, low-cost fatty acid sources. core.ac.uknih.gov |

| Linoleic Acid | Multi-enzymatic Cascade | Engineered E. coli | Whole-cell one-pot biosynthesis from a renewable fatty acid. researchgate.net |

| Vegetable Oils | Chemo- and Biocatalysis | Chemical HDO catalyst + Candida yeast | Integrated process combining chemical reduction and microbial oxidation. confex.com |

| Long-chain Alkanes | Enzymatic Hydroxylation | Cytochrome P153A Enzymes | Potential for direct, highly selective terminal oxidation. researchgate.net |

Q & A

Q. What are the standard protocols for synthesizing 1,12-Dichlorododecane, and how can reaction efficiency be optimized?

Synthesis typically involves chlorination of dodecane or its derivatives. A common method is the radical chlorination of 1,12-dodecanediol using thionyl chloride (SOCl₂) or chlorine gas (Cl₂) under controlled conditions. Optimization requires monitoring stoichiometry, reaction time, and temperature. For example, excess Cl₂ may lead to over-chlorination, while insufficient mixing can result in incomplete conversion. Purity is enhanced via fractional distillation or column chromatography . Key Parameters :

- Temperature: 40–60°C (to balance reactivity and side reactions).

- Catalyst: UV light or AIBN (azobisisobutyronitrile) for radical initiation.

- Safety: Use fume hoods and corrosion-resistant equipment due to Cl₂ toxicity .

Q. What characterization techniques are essential for confirming the identity and purity of 1,12-Dichlorododecane?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify structural features (e.g., terminal Cl atoms at δ 3.5–4.0 ppm for CH₂Cl groups) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Verifies molecular weight (M⁺ peak at m/z 230) and detects impurities (e.g., mono-chlorinated byproducts) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms C-Cl stretches at 550–650 cm⁻¹ .

Data Validation : Cross-check results with reference spectra and replicate analyses to ensure reproducibility .

Q. What safety precautions are critical when handling 1,12-Dichlorododecane in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile chlorinated compounds.

- Waste Disposal : Collect chlorinated waste separately for neutralization (e.g., using sodium bicarbonate) before disposal .

Q. How does the stability of 1,12-Dichlorododecane vary under different storage conditions?

Stability studies should assess:

- Temperature : Decomposition risks increase above 25°C; store at 2–8°C in amber glass to prevent UV-induced degradation.

- Humidity : Hydrolysis to 1,12-dodecanediol is possible in humid environments; use desiccants.

- Container Material : Avoid polypropylene containers due to potential leaching; use glass or fluoropolymer-lined vessels .

Advanced Research Questions

Q. How can contradictory data on the reactivity of 1,12-Dichlorododecane in nucleophilic substitution reactions be resolved?

Contradictions often arise from impurities, solvent polarity, or competing mechanisms (SN1 vs. SN2). To resolve discrepancies:

- Purification : Re-purify the compound using preparative HPLC to eliminate diastereomers or contaminants.

- Kinetic Studies : Compare reaction rates in polar aprotic (e.g., DMSO) vs. protic solvents (e.g., ethanol) to elucidate mechanistic pathways.

- Isotopic Labeling : Use ³⁶Cl-labeled derivatives to track substitution sites .

Q. What computational methods are effective for modeling the structure-property relationships of 1,12-Dichlorododecane?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., bond dissociation energies of C-Cl groups) and thermodynamic stability.

- Molecular Dynamics (MD) : Simulates aggregation behavior in solvents, relevant for applications in polymer crosslinking.

- QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with experimental toxicity or solubility data .

Q. How can degradation pathways of 1,12-Dichlorododecane be systematically studied to identify environmentally persistent intermediates?

- Advanced Oxidation Processes (AOPs) : Use UV/H₂O₂ or Fenton’s reagent to simulate environmental degradation, followed by LC-MS/MS to detect intermediates (e.g., chlorinated aldehydes or carboxylic acids).

- Microbial Degradation : Conduct soil slurry experiments with Pseudomonas spp. and monitor metabolites via GC-MS .

Q. What experimental designs are suitable for investigating the role of 1,12-Dichlorododecane in polymer crosslinking?

- Controlled Crosslinking : Vary the molar ratio of 1,12-Dichlorododecane to polymer precursors (e.g., polyethylene glycol) and measure mechanical properties (tensile strength, elasticity).

- Thermal Analysis : Use Differential Scanning Calorimetry (DSC) to assess crosslinking efficiency by observing glass transition temperature (Tg) shifts .

Q. How can researchers address ethical and regulatory challenges in toxicity studies of 1,12-Dichlorododecane?

Q. What strategies validate the reproducibility of experimental data for 1,12-Dichlorododecane in multi-lab studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.